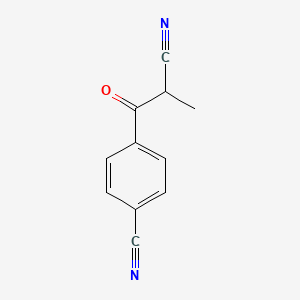

4-(2-Cyanopropanoyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

4-(2-cyanopropanoyl)benzonitrile |

InChI |

InChI=1S/C11H8N2O/c1-8(6-12)11(14)10-4-2-9(7-13)3-5-10/h2-5,8H,1H3 |

InChI Key |

LHYWTMKETGOWNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for 4 2 Cyanopropanoyl Benzonitrile

Direct Synthesis Approaches to the 4-(2-Cyanopropanoyl)benzonitrile Scaffold

Direct synthesis methods aim to construct the target molecule in a straightforward manner, often by forming the central ketone functional group.

Base-Mediated Condensation Reactions: Exemplified by Reaction of 4-Cyano-benzoic Acid Methyl Ester with Propionitrile (B127096)

A primary and well-established method for the synthesis of β-ketonitriles, such as this compound, involves the base-mediated condensation of an ester with a nitrile. In this specific case, 4-cyanobenzoic acid methyl ester serves as the acylating agent and propionitrile provides the nucleophilic component.

The success of the condensation reaction is highly dependent on the careful optimization of several factors, including the choice of base, solvent, temperature, and the stoichiometry of the reactants. Strong, non-nucleophilic bases are typically required to deprotonate the α-carbon of propionitrile, generating the necessary carbanion for the subsequent nucleophilic attack.

Commonly employed bases for this type of transformation include sodium amide (NaNH₂), sodium hydride (NaH), and lithium diisopropylamide (LDA). The choice of solvent is also critical; it must be inert to the strong base and capable of dissolving the reactants. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are often suitable.

The stoichiometry of the reactants plays a crucial role in maximizing the yield and minimizing side reactions. An excess of the nitrile is often used to drive the reaction towards completion. The reaction temperature is another key parameter that requires careful control. The initial deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, and the reaction mixture is then allowed to warm to room temperature to facilitate the condensation.

A generalized representation of the reaction is as follows:

To illustrate the impact of reaction conditions, a hypothetical optimization table is presented below. Please note that these values are for illustrative purposes and actual optimal conditions would need to be determined experimentally.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.1) | THF | 0 to rt | 12 | 65 |

| 2 | LDA (1.1) | THF | -78 to rt | 8 | 75 |

| 3 | NaNH₂ (1.2) | Diethyl Ether | 0 to rt | 10 | 70 |

| 4 | LDA (1.5) | THF | -78 to rt | 6 | 85 |

This table is for illustrative purposes only.

The reaction proceeds through a well-understood, multi-step mechanism:

Enolate Formation: The strong base abstracts a proton from the α-carbon of propionitrile. This deprotonation results in the formation of a resonance-stabilized carbanion, known as a nitrile-stabilized enolate.

Nucleophilic Acyl Substitution: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 4-cyanobenzoic acid methyl ester. This addition step leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses, eliminating the methoxide (B1231860) leaving group (-OCH₃). This step regenerates the carbonyl group and forms the final product, this compound.

The driving force for this reaction is the formation of a stable β-ketonitrile product.

Advanced Carbon-Carbon Bond Forming Strategies Applicable to Analogous Structures

While base-mediated condensation is a direct and effective method, other modern synthetic strategies can be considered for the construction of the ketone functionality in this compound and its analogs.

The Friedel-Crafts acylation is a classic method for forming aryl ketones. mdpi.comnih.govbeilstein-journals.org However, the direct acylation of a benzonitrile (B105546) ring can be challenging due to the deactivating nature of the cyano group. ethz.ch The electron-withdrawing cyano group makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack.

To overcome this limitation, modified Friedel-Crafts conditions or alternative strategies might be necessary. One approach could involve the use of highly reactive acylating agents or more potent Lewis acid catalysts. nih.gov Another possibility is to perform the acylation on a more activated precursor to the benzonitrile, followed by conversion of a suitable functional group to the nitrile in a later step. For instance, one could acylate a protected aniline (B41778) derivative and then convert the amino group to a cyano group via a Sandmeyer reaction.

Recent advancements have explored the use of ionic liquids as both solvent and catalyst, which can enhance the reactivity of deactivated aromatic compounds in Friedel-Crafts acylations. nih.govbeilstein-journals.orgresearchgate.net These systems offer potential advantages in terms of catalyst recycling and milder reaction conditions. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds in modern organic synthesis. nih.govsigmaaldrich.comnobelprize.org Several palladium-catalyzed methods could be envisioned for the synthesis of this compound.

One such approach is a carbonylative cross-coupling reaction. In this strategy, a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile) could be coupled with an organometallic reagent derived from propionitrile in the presence of carbon monoxide and a palladium catalyst. The organometallic reagent could be an organozinc, organotin, or organoboron species.

Alternatively, a non-carbonylative approach could involve the coupling of a 4-cyanobenzoyl chloride with an appropriate organometallic reagent. The general mechanism for these cross-coupling reactions typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com

The choice of ligands for the palladium catalyst is crucial for the success of these reactions, as they can influence the reactivity, selectivity, and stability of the catalytic species. youtube.com While these methods may require more complex starting materials and catalysts, they offer a high degree of functional group tolerance and can often be performed under milder conditions than traditional methods. nobelprize.org

Nucleophilic Aromatic Substitution Routes for Benzonitrile Derivatization

Nucleophilic aromatic substitution (SNAr) offers a potential, albeit challenging, route to this compound. chem-station.com This type of reaction typically requires an aromatic ring that is activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. chem-station.comnih.gov In this context, a hypothetical precursor such as 4-fluoro-2-nitrobenzonitrile (B1304810) could be envisioned as a starting material. The strong electron-withdrawing nitro group would activate the para position for nucleophilic attack.

However, the direct introduction of the 2-cyanopropanoyl group via an SNAr reaction is not a straightforward process. It would necessitate the generation of a stabilized carbanion of 2-cyanopropane, which would then act as the nucleophile. The stability of such a carbanion would be crucial for the success of the reaction.

A more plausible, multi-step SNAr approach could involve the initial introduction of a different functional group that can be later converted to the desired 2-cyanopropanoyl moiety. For instance, a protected malonate derivative could be used as a nucleophile to displace a halide at the 4-position of a suitably activated benzonitrile. Subsequent deprotection, alkylation, and decarboxylation steps would then be required to construct the final 2-cyanopropanoyl side chain.

Indirect Synthetic Pathways and Precursor Chemistry

Given the complexities of a direct SNAr approach for introducing the 2-cyanopropanoyl group, indirect synthetic pathways utilizing pre-functionalized benzonitrile scaffolds are more likely to be successful. These methods focus on building the desired side chain onto a pre-existing benzonitrile ring.

Derivatization Strategies from Pre-functionalized Benzonitrile Scaffolds

A logical starting point for such a strategy would be a benzonitrile derivative that already contains a portion of the required side chain. For example, 4-acetylbenzonitrile (B130643) could serve as a key precursor. The methyl group of the acetyl moiety provides a site for further functionalization.

Another viable precursor is 4-(chloromethyl)benzonitrile. This compound allows for the introduction of the remaining atoms of the 2-cyanopropanoyl group through nucleophilic substitution reactions.

Selective Introduction of the 2-Cyanopropanoyl Moiety

The selective construction of the 2-cyanopropanoyl group is the most critical aspect of the synthesis. This can be approached by either building the α-cyano-propionyl unit first and then attaching it to the aromatic ring, or by forming it directly on the benzonitrile scaffold.

The synthesis of α-cyano-propionyl derivatives can be achieved through various methods. One common approach is the cyanation of a propionate (B1217596) derivative. For example, ethyl 2-bromopropionate can be reacted with a cyanide source, such as sodium or potassium cyanide, to yield ethyl 2-cyanopropionate. nih.gov This resulting α-cyano ester can then be used in subsequent coupling reactions.

Alternatively, the Strecker synthesis offers a route to α-aminonitriles, which could potentially be converted to the desired α-cyano ketone. researchgate.net This would involve the reaction of an appropriate aldehyde with an amine and a cyanide source.

A highly plausible method for the synthesis of this compound would involve the acylation of a suitable nucleophile with a 4-cyanobenzoyl derivative. The most direct approach would be the reaction of 4-cyanobenzoyl chloride with the enolate of propionitrile. This reaction would need to be carefully controlled to favor C-acylation over O-acylation and to prevent self-condensation of the propionitrile.

Another effective strategy would be a Claisen-type condensation reaction. researchgate.net In this scenario, 4-cyanobenzonitrile could potentially be reacted with ethyl 2-cyanopropionate in the presence of a strong base. The resulting intermediate, after hydrolysis and decarboxylation, would yield the target molecule.

A variation of this approach is the Thorpe-Ziegler reaction, which is typically an intramolecular condensation of dinitriles to form cyclic ketones. chem-station.comwikipedia.org While not directly applicable for the synthesis of an acyclic ketone, the underlying principles of base-catalyzed nitrile condensation are relevant.

A hypothetical reaction scheme based on the acylation of a nitrile is presented below:

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via Acylation

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Propionitrile | Sodium Amide | - | Anhydrous THF | -78 to 0 | - |

| 2 | Propionitrile Anion | 4-Cyanobenzoyl Chloride | - | Anhydrous THF | -78 to rt | 65 |

Mechanistic Insights into Key Synthetic Transformations

The key synthetic transformations in the proposed routes to this compound are governed by fundamental principles of organic reactivity.

In the case of the acylation of the propionitrile anion with 4-cyanobenzoyl chloride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The strongly basic conditions generate the propionitrile carbanion, a potent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride. The resulting tetrahedral intermediate subsequently collapses, expelling the chloride leaving group to form the final β-ketonitrile product. The presence of the electron-withdrawing cyano group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.

For the Claisen-type condensation, the mechanism would involve the deprotonation of the α-carbon of ethyl 2-cyanopropionate by a strong base to form an enolate. This enolate would then act as a nucleophile, attacking the carbon atom of the nitrile group in 4-cyanobenzonitrile. A series of proton transfers and the eventual elimination of the ethoxide group would lead to an intermediate that, upon acidic workup and decarboxylation, would yield the desired product.

The success of these synthetic strategies would be highly dependent on the careful optimization of reaction conditions, including the choice of base, solvent, and temperature, to maximize the yield of the desired product and minimize the formation of byproducts.

Detailed Reaction Mechanisms of Carbonyl and Nitrile Functional Group Interconversions

The presence of both a carbonyl group and a nitrile group in this compound makes it susceptible to a variety of transformations. The reactivity of each group can be selectively targeted under specific reaction conditions, allowing for a range of functional group interconversions.

One of the most common reactions of nitriles is their hydrolysis to carboxylic acids or amides, which can be catalyzed by either acid or base. solubilityofthings.comchemrxiv.org Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water. solubilityofthings.com Conversely, in a basic medium, the strongly nucleophilic hydroxide (B78521) ion can directly attack the nitrile carbon. solubilityofthings.com The resulting intermediate can then tautomerize to an amide, which may be isolated or further hydrolyzed to a carboxylic acid.

The ketone functionality can also undergo a variety of reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com Chemoselective reduction of the ketone in the presence of the nitrile is a key consideration. Reagents like DIBAL-H have been shown to selectively reduce α-cyanoketones. acs.orgnih.gov

The interconversion of the ketone to a different functional group can also be achieved. For example, the formation of an imine can occur through reaction with a primary amine, a process that can be reversible. The mechanism of imine formation and its hydrolysis back to a ketone is well-established. nist.gov

A particularly relevant transformation for β-ketonitriles is their reaction with Grignard reagents. While nitriles react with Grignard reagents to form ketones after hydrolysis, the presence of an adjacent carbonyl group introduces competitive reactivity. vanderbilt.eduwikipedia.org The Grignard reagent can attack either the electrophilic carbon of the nitrile or the carbonyl carbon. The outcome is highly dependent on the reaction conditions and the nature of the Grignard reagent.

The following table summarizes potential interconversions of the functional groups in this compound:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitrile | H₃O⁺, heat | Carboxylic acid |

| Nitrile | OH⁻, H₂O, heat | Carboxylate salt |

| Ketone | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Ketone | R-NH₂, acid catalyst | Imine |

| β-Ketonitrile | Grignard reagent (R'MgX), then H₃O⁺ | Tertiary alcohol or Ketone |

Role of Specific Catalytic Systems in Directing Regioselectivity and Chemoselectivity

The selective synthesis of this compound and its subsequent reactions are highly dependent on the use of specific catalytic systems to control regioselectivity and chemoselectivity. wikipedia.orgchemaxon.com

Synthesis of the β-Ketonitrile Moiety:

Several catalytic strategies can be envisioned for the construction of the β-ketonitrile framework of this compound. One common approach is the acylation of a nitrile anion. For instance, the reaction of 4-(cyanomethyl)benzonitrile (B1581026) with a propanoylating agent, such as propanoyl chloride or propanoic anhydride (B1165640), in the presence of a suitable base, could yield the target molecule. The choice of base is critical to prevent side reactions.

Alternatively, N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have emerged as a powerful tool for the synthesis of β-ketonitriles. organic-chemistry.orgacs.org In a potential application to this compound, an NHC catalyst could facilitate the coupling of 4-formylbenzonitrile with a suitable radical precursor to generate the desired product. Mechanistic studies suggest these reactions proceed through a single-electron transfer (SET) process, where the NHC generates a Breslow intermediate that engages in radical coupling. organic-chemistry.org

Catalytic Control of Functional Group Reactivity:

Once synthesized, the chemoselective transformation of either the carbonyl or the nitrile group can be achieved through the use of specific catalysts. For instance, the selective reduction of the ketone in the presence of the nitrile is a significant challenge. While stoichiometric reagents like DIBAL-H have shown promise, acs.orgnih.gov the development of catalytic methods is highly desirable. Transition metal catalysts, particularly those based on copper, have been investigated for the chemoselective reduction of α,β-unsaturated ketones, a related class of compounds. acs.org

The regioselectivity of reactions on the benzonitrile ring is also a key aspect. Electrophilic aromatic substitution reactions on benzonitrile derivatives are directed by the electron-withdrawing nature of the nitrile group, which generally favors meta-substitution. youtube.com However, the development of catalytic systems that can override this inherent selectivity and direct functionalization to the ortho or para positions is an active area of research. For example, catalyst-controlled C-H functionalization using transition metals like rhodium or iridium has been shown to achieve site-selective modifications of indole (B1671886) derivatives, a strategy that could potentially be adapted for benzonitriles. chemrxiv.orgnih.gov

The following table highlights potential catalytic systems for the synthesis and selective reactions of this compound:

| Reaction Type | Catalytic System | Role of Catalyst |

| Synthesis (Acylation) | Strong, non-nucleophilic base (e.g., LDA) | Generates nitrile anion for acylation |

| Synthesis (Radical Coupling) | N-Heterocyclic Carbene (NHC) | Facilitates single-electron transfer and radical coupling |

| Ketone Reduction | DIBAL-H (stoichiometric) or potential transition metal catalysts | Chemoselective reduction of the ketone |

| Aromatic Ring Functionalization | Rhodium or Iridium complexes | Site-selective C-H activation and functionalization |

Reactivity Profiling and Transformational Chemistry of 4 2 Cyanopropanoyl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group, consisting of a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a versatile chemical entity. The strong polarization of the carbon-nitrogen triple bond and the aromatic nature of the benzene ring allow for a range of chemical transformations.

Nucleophilic Addition Reactions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. openstax.org This initial addition leads to the formation of an imine anion, which can then undergo further reactions to yield a variety of derivatives. openstax.org

The reduction of the nitrile group in 4-(2-Cyanopropanoyl)benzonitrile can lead to the formation of primary amines or imines, depending on the reducing agent and reaction conditions.

Formation of Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine (R-CH₂NH₂). openstax.orgchemistrysteps.com The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion. A second hydride addition results in a dianion, which upon protonation with water, yields the primary amine. openstax.orglibretexts.org The use of ammonia (B1221849) borane (B79455) under thermal conditions also provides a metal-free method for reducing nitriles to primary amines. organic-chemistry.org

Formation of Imines: The reduction of nitriles can be stopped at the imine stage using milder reducing agents. While specific examples for this compound are not detailed in the provided search results, the general principle of partial reduction is well-established. chemistrysteps.com The resulting imines can be valuable intermediates for further synthetic transformations. organic-chemistry.orgyoutube.comyoutube.com

Table 1: Reduction Reactions of the Nitrile Group

| Product Type | Reagents | General Transformation |

|---|---|---|

| Primary Amine | Lithium Aluminum Hydride (LiAlH₄), Ammonia Borane | -C≡N → -CH₂NH₂ |

| Imine | Milder Reducing Agents (e.g., DIBAL-H - not explicitly found for this compound) | -C≡N → -CH=NH |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk This transformation proceeds through an amide intermediate. chemistrysteps.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.comchemistrysteps.com Tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid and ammonia. libretexts.orgchemguide.co.uk The reaction starts with the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent protonation and tautomerization lead to the amide intermediate, which is then hydrolyzed to the carboxylate salt. chemistrysteps.comweebly.com Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org Barium hydroxide has also been used for the hydrolysis of nitriles, yielding the barium salt of the carboxylic acid. google.com

Table 2: Hydrolysis Reactions of the Nitrile Group

| Hydrolysis Type | Reagents | Intermediate | Final Product (before workup) |

|---|---|---|---|

| Acidic | Dilute Acid (e.g., HCl), Heat | Amide | Carboxylic Acid + Ammonium Salt |

| Alkaline | Aqueous Alkali (e.g., NaOH), Heat | Amide | Carboxylate Salt + Ammonia |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the benzonitrile moiety can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. msu.edulibretexts.org The cyano group is a deactivating, meta-directing group. uci.edu This means that it withdraws electron density from the ring, making it less reactive than benzene, and directs incoming electrophiles to the positions meta to it. uci.edu

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring is achieved by treating the compound with a mixture of concentrated nitric acid and sulfuric acid. leah4sci.commasterorganicchemistry.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Given the directing effect of the cyano group, the nitration of this compound would be expected to yield 4-(2-Cyanopropanoyl)-3-nitrobenzonitrile. The nitration of benzonitrile itself yields p-nitrobenzonitrile. nist.gov

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine) typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a more potent electrophile. libretexts.orglibretexts.org The reaction of this compound with a halogen in the presence of a suitable catalyst would be expected to result in substitution at the meta position.

Table 3: Electrophilic Aromatic Substitution of Benzonitrile Moiety

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-(2-Cyanopropanoyl)-3-nitrobenzonitrile |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Halo-4-(2-Cyanopropanoyl)benzonitrile |

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. unblog.frwikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with various electrophiles. wikipedia.org

For benzonitrile derivatives, the cyano group itself can act as a directing group, although it is considered a moderate one. organic-chemistry.org The feasibility of DoM on this compound would depend on the relative directing ability of the cyano group versus the cyanopropanoyl substituent and the potential for competing reactions with the acidic protons of the propanoyl chain or nucleophilic attack at the carbonyl or nitrile carbons. Strong bases like alkyllithiums are required for this transformation. uwindsor.ca The choice of base and solvent is critical, with polar aprotic solvents like THF and ether being commonly used. uwindsor.ca While the cyano group can direct lithiation, other functional groups on the molecule could interfere with this process. uwindsor.caharvard.edu

Cross-Coupling Methodologies for Further Aryl Derivatization

The benzonitrile core of this compound is amenable to various cross-coupling reactions to introduce further aryl substituents. While direct C-H arylation of the cyanophenyl ring is a possibility, modern catalysis offers more precise and efficient methods.

One notable approach involves the reaction of the dianion of terephthalonitrile (B52192) with other aromatic nitriles, followed by alkylation. This method has been successfully applied to synthesize 4,4'-dicyanobiphenyls. beilstein-journals.org Although this specific reaction does not directly start with this compound, it demonstrates the feasibility of cross-coupling involving a cyanobenzonitrile scaffold. For instance, the reaction of the terephthalonitrile dianion with benzonitrile and its derivatives in liquid ammonia yields dicyanobiphenyls. beilstein-journals.org This suggests that similar strategies could be adapted for the derivatization of this compound, potentially requiring initial modification of the ketone or nitrile group to facilitate the desired coupling.

Furthermore, photoredox catalysis has emerged as a powerful tool for the cyanation of aryl halides under mild conditions. chinesechemsoc.org This suggests that if the nitrile group of this compound were to be introduced via a late-stage cyanation, or if the aromatic ring were halogenated, subsequent cross-coupling reactions could be employed to build molecular complexity.

Reactivity of the 2-Cyanopropanoyl Ketone Moiety

The 2-cyanopropanoyl group exhibits a rich and varied reactivity profile, stemming from the electrophilic nature of the carbonyl carbon and the acidity of the α-proton.

Carbonyl Reactivity: Nucleophilic Attack and Condensation Reactions

The carbonyl carbon in this compound is electrophilic and susceptible to attack by a wide array of nucleophiles. libretexts.orgmsu.edu This fundamental reaction proceeds via the formation of a tetrahedral intermediate. youtube.com

Table 1: Examples of Nucleophilic Addition to Ketones

| Nucleophile | Product Type | Reversibility |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Irreversible masterorganicchemistry.com |

| Hydride Reagents (e.g., LiAlH4) | Secondary Alcohol | Irreversible masterorganicchemistry.com |

| Cyanide Ion (CN-) | Cyanohydrin | Reversible masterorganicchemistry.com |

| Alcohols (R-OH) | Hemiacetal/Acetal | Reversible masterorganicchemistry.com |

| Amines (R-NH2) | Imine | Reversible msu.edu |

Data sourced from multiple organic chemistry principles.

Grignard reagents, for example, add to the carbonyl to form tertiary alcohols after acidic workup. youtube.comopenstax.org Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH4) would yield a secondary alcohol. libretexts.org

Condensation reactions with amines and their derivatives are also characteristic of ketones. Primary amines react to form imines, while secondary amines can lead to the formation of enamines. These reactions are typically reversible and can be catalyzed by either acid or base. msu.edu

Alpha-Functionalization and Enolization Chemistry

The presence of the electron-withdrawing ketone and nitrile groups significantly increases the acidity of the proton at the α-carbon (the carbon between the carbonyl and nitrile groups). This facilitates the formation of a stabilized enolate ion under basic conditions. masterorganicchemistry.comlibretexts.org

This enolate is a potent nucleophile and can undergo a variety of α-functionalization reactions. springernature.comresearchgate.net A classic example is the alkylation of the α-carbon by reacting the enolate with an alkyl halide. youtube.com This allows for the introduction of various alkyl groups at this position.

The formation of the enolate is a key step in the keto-enol tautomerism of the molecule. masterorganicchemistry.com The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the presence of substituents. researchgate.net The enol form itself can also participate in reactions, acting as a nucleophile.

Table 2: Factors Influencing Enol Content

| Factor | Effect on Enol Content |

| Increasing solvent polarity | Decreases enol content researchgate.net |

| Intramolecular hydrogen bonding | Increases enol content masterorganicchemistry.com |

| Conjugation | Increases enol content masterorganicchemistry.com |

Data based on established principles of keto-enol tautomerism.

Rearrangement Reactions (if relevant)

While specific rearrangement reactions for this compound are not extensively documented, ketones, in general, can undergo certain rearrangements under specific conditions. One of the most well-known is the Baeyer-Villiger oxidation, where a ketone is converted to an ester using a peroxy acid. wiley-vch.deresearchgate.net In the case of this compound, this reaction would likely lead to the insertion of an oxygen atom between the carbonyl carbon and either the cyanophenyl group or the cyanopropyl group. The migratory aptitude of the groups attached to the carbonyl would determine the major product. Typically, aryl groups have a higher migratory aptitude than primary alkyl groups.

Another potential rearrangement is the Tiffeneau-Demjanov rearrangement, which is often used to expand cyclic ketones. msu.edu While not directly applicable to the acyclic ketone in this case, it highlights the potential for skeletal rearrangements in related systems.

Interplay between Nitrile and Ketone Functionalities in Overall Reactivity

The electron-withdrawing nature of both the para-cyanophenyl group and the α-nitrile group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone. nist.gov

Conversely, the ketone group influences the reactivity of the nitrile. The α-nitrile group's acidity is significantly increased due to the presence of the adjacent carbonyl, facilitating enolate formation as discussed previously. masterorganicchemistry.com

Reactions that target both functionalities are also possible. For instance, a strong reducing agent like LiAlH4 would likely reduce both the ketone to a secondary alcohol and the nitrile to a primary amine. libretexts.orglibretexts.org The reaction of the nitrile with a Grignard reagent would lead to a ketone after hydrolysis, a transformation that would compete with the Grignard addition to the existing ketone. libretexts.orglibretexts.org

Radical Chemistry Considerations for Related Acylnitriles

Acyl cyanides, also known as acylnitriles, are a class of compounds that can participate in radical reactions. wikipedia.org The generation of acyl radicals from various precursors has been a subject of extensive research, particularly with the advent of visible-light photoredox catalysis. nih.gov

Acyl radicals can be generated from acyl chlorides, anhydrides, or even carboxylic acids under photolytic conditions. nih.govrsc.org These radicals are nucleophilic and can add to electron-poor olefins in Giese-type reactions. nih.gov

While the direct radical chemistry of this compound has not been specifically detailed, the principles of acyl radical chemistry can be applied. For instance, if the nitrile on the propanoyl chain were to be replaced with a suitable leaving group, it could potentially serve as a precursor for an acyl radical. A radical trapping experiment using a reagent like TEMPO would be necessary to confirm the involvement of a radical pathway. acs.org

Recent advancements have shown that copper-catalyzed asymmetric acylcyanation of olefins can produce β-cyano ketones, highlighting the synthetic utility of acyl radical intermediates in forming C-CN bonds. acs.org This suggests that the 2-cyanopropanoyl moiety itself could be constructed through a radical-mediated process.

Generation and Reactivity of Acyl Radicals

The generation of acyl radicals from ketone precursors is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the propanoyl moiety is the likely source for the generation of a corresponding acyl radical.

Several established methods for generating acyl radicals from ketones could theoretically be applied to this compound. These methods often involve radical initiators or photoredox catalysis. For instance, the abstraction of the hydrogen atom from the propanoyl chain by a potent radical species could lead to the formation of an α-acyl radical.

Hypothetical Reaction Scheme for Acyl Radical Generation:

Once generated, this acyl radical would be a versatile intermediate. Its reactivity would be dictated by the reaction conditions and the presence of suitable trapping agents. Common reactions of acyl radicals include:

Addition to Alkenes and Alkynes: In the presence of unsaturated bonds, the acyl radical could add across the multiple bond to form a new carbon-carbon bond, leading to more complex molecular architectures.

Decarbonylation: Under certain conditions, particularly at elevated temperatures, the acyl radical could undergo decarbonylation to yield a secondary alkyl radical, which could then participate in further reactions.

Atom Transfer Reactions: The acyl radical could abstract an atom, such as a halogen, from a suitable donor molecule.

It is important to note that the presence of the two nitrile groups could influence the stability and reactivity of any radical intermediates, potentially opening up unique reaction pathways not observed with simpler ketones.

Photochemical Approaches to Radical Transformations and Functionalization

The aromatic benzonitrile and the carbonyl group in this compound suggest that the compound may be photoactive, making photochemical methods a plausible avenue for its functionalization.

Upon absorption of light, the molecule could be excited to a higher electronic state. From this excited state, several photochemical pathways could be envisioned:

Norrish Type I Cleavage: The carbonyl group could undergo a Norrish Type I cleavage, leading to the homolytic scission of the bond between the carbonyl carbon and the adjacent carbon atom. This would directly generate an acyl radical and a cyanomethyl radical.

Hypothetical Norrish Type I Cleavage:

Photoreduction: In the presence of a suitable hydrogen donor, the excited carbonyl group could be photoreduced, leading to the formation of a ketyl radical.

Energy Transfer: The excited molecule could act as a photosensitizer, transferring its energy to another molecule in the reaction mixture, thereby initiating a photochemical reaction of that species.

Functionalization of the Aromatic Ring: The benzonitrile moiety could direct photochemical functionalization of the aromatic ring, such as photo-induced nucleophilic aromatic substitution or cycloaddition reactions.

The specific outcome of any photochemical reaction would be highly dependent on the wavelength of light used, the solvent, and the presence of other reagents.

Advanced Analytical Characterization Techniques for 4 2 Cyanopropanoyl Benzonitrile

Spectroscopic Analysis Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of organic chemistry for the unambiguous determination of molecular structure in solution. It relies on the magnetic properties of atomic nuclei, providing data on the number, type, and connectivity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, offering insights into the connectivity of the molecule. For 4-(2-Cyanopropanoyl)benzonitrile, the aromatic protons on the benzonitrile (B105546) ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing cyano and carbonyl groups. The methine proton of the propanoyl group, being adjacent to two electron-withdrawing groups (carbonyl and cyano), would also be expected to be significantly deshielded. The methyl protons would appear further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Methine-H | 3.5 - 4.5 | Quartet |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) and its electronic environment. In the case of this compound, the carbonyl carbon is expected to be the most downfield signal, typically appearing above 180 ppm. The carbons of the two cyano groups would also have characteristic chemical shifts in the 110-125 ppm range. The aromatic carbons would resonate in the 120-140 ppm region, while the aliphatic carbons of the propanoyl group would be found at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 180 - 200 |

| Aromatic (C) | 120 - 140 |

| Cyano (C≡N) | 110 - 125 |

| Methine (CH) | 30 - 50 |

Note: These are predicted values and actual experimental values may vary.

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) experiments reveal proton-proton couplings, helping to establish the connectivity between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of directly attached carbon atoms, providing definitive C-H bond information. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC would be instrumental in connecting the propanoyl fragment to the benzonitrile ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₁₁H₈N₂O), HRMS would confirm its elemental composition by providing an exact mass that matches the calculated theoretical value.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a cornerstone technique for determining the molecular weight and obtaining structural information for polar to moderately polar compounds like this compound. The presence of nitrogen and oxygen atoms makes the molecule susceptible to ionization under ESI conditions.

Research Findings: In a typical ESI-MS analysis, this compound would be expected to ionize efficiently in positive ion mode. The most probable ion to be observed would be the protonated molecule, [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, the formation of adducts such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts is also highly plausible.

Tandem mass spectrometry (MS/MS) experiments would be crucial for structural confirmation. Fragmentation of the precursor ion [M+H]⁺ would likely occur at the most labile bonds, providing characteristic product ions. For instance, cleavage alpha to the carbonyl group could result in the loss of the cyanopropanoyl or the cyanobenzoyl moiety. While specific experimental spectra for this compound are not published, analysis of related benzonitrile structures supports these ionization and fragmentation patterns. ufz.denist.gov

| Predicted Ion | Formula | Ion Type | Notes |

| [M+H]⁺ | [C₁₁H₉N₂O]⁺ | Protonated Molecule | Expected as the base peak in positive mode ESI. |

| [M+Na]⁺ | [C₁₁H₈N₂ONa]⁺ | Sodium Adduct | Commonly observed when sodium salts are present. |

| [M+K]⁺ | [C₁₁H₈N₂OK]⁺ | Potassium Adduct | Observed if potassium salts are present in the sample or mobile phase. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is indispensable for identifying the key functional groups within a molecule. For this compound, Infrared (IR) and Raman spectroscopy provide specific and complementary information about its carbonyl and nitrile moieties.

Fourier-Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory for simple sample handling, is ideal for identifying the characteristic vibrational absorptions of the functional groups in this compound. The molecule possesses two distinct nitrile groups (one aromatic, one aliphatic) and a ketone.

Research Findings: Based on extensive spectroscopic libraries and studies of related compounds, the IR spectrum of this compound is predicted to show strong, characteristic absorption bands. researchgate.net The C=O stretch of the ketone is expected in the region of 1680-1700 cm⁻¹, typical for aryl ketones. The two C≡N groups are expected to have slightly different frequencies. The aromatic nitrile stretch generally appears around 2220-2240 cm⁻¹, while the aliphatic nitrile stretch is typically found at a slightly higher frequency, around 2240-2260 cm⁻¹. researchgate.netnist.govchemicalbook.com The precise location of these peaks can be influenced by the electronic environment and molecular conformation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Ketone | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Nitrile | C≡N Stretch | 2220 - 2240 | Strong |

| Aliphatic Nitrile | C≡N Stretch | 2240 - 2260 | Medium to Strong |

Raman spectroscopy serves as an excellent complement to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability.

Research Findings: In the Raman spectrum of this compound, the nitrile (C≡N) stretching vibrations are expected to produce very strong and sharp signals, as the C≡N bond is highly polarizable. researchgate.net This makes Raman particularly useful for analyzing the nitrile groups, which may overlap or be difficult to resolve in the IR spectrum. chemicalbook.comresearchgate.net The carbonyl (C=O) stretch, while strong in the IR, typically gives a weaker signal in the Raman spectrum. The symmetric vibrations of the benzene (B151609) ring, often weak in the IR, would be expected to show strong intensity in the Raman spectrum, providing further structural confirmation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic Nitrile | C≡N Stretch | 2220 - 2240 | Strong |

| Aliphatic Nitrile | C≡N Stretch | 2240 - 2260 | Strong |

| Ketone | C=O Stretch | 1680 - 1700 | Weak to Medium |

| Benzene Ring | Ring Breathing Mode | ~1000 | Strong |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction impurities or related substances and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment and quantitative analysis of non-volatile organic compounds.

| Parameter | Typical Condition | Rationale |

| Mode | Reversed-Phase (RP) | Suitable for moderately polar organic molecules. |

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and selectivity. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water | Common solvents for RP-HPLC, allowing for adjustable polarity. |

| Detection | UV Absorbance (e.g., 254 nm) | The aromatic ring is a strong chromophore. |

| Flow Rate | ~1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

Supercritical Fluid Chromatography (SFC) for Complex Mixture and Isomer Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It combines some of the best features of gas and liquid chromatography.

Research Findings: SFC is particularly advantageous for the separation of chiral compounds and complex mixtures. wikipedia.orgnih.gov this compound contains a chiral center at the carbon atom bearing the aliphatic nitrile group. Therefore, SFC would be the premier technique for separating its enantiomers. Using a chiral stationary phase (CSP) with a mobile phase of supercritical CO₂ modified with a small amount of an alcohol like methanol or ethanol (B145695) would be the standard approach. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC, making SFC an ideal, though specialized, tool for the stereoisomeric analysis and purification of this compound.

Gas Chromatography (GC) for Volatile By-product Analysis

The primary goal of using GC in this context is to develop a comprehensive impurity profile of the synthesized this compound. ajrconline.org This involves detecting any unwanted volatile chemicals that may have formed during the manufacturing process. thermofisher.com The analysis is crucial for process optimization, ensuring batch-to-batch consistency, and adhering to stringent regulatory requirements for pharmaceutical manufacturing. unr.edu.ar

A typical GC-MS analysis for volatile by-products in a this compound sample would involve dissolving the sample in a suitable high-purity solvent, such as dichloromethane (B109758) or methanol. thermofisher.com Headspace GC-MS is a particularly useful variation of this technique for analyzing volatile organic compounds. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) containing the volatile analytes is injected into the GC system. embrapa.br This sample introduction technique minimizes contamination of the GC system with non-volatile matrix components.

The separation of volatile by-products is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The eluted compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectra are used for identification by comparing them against spectral libraries like the NIST library. jppres.com

Detailed Research Findings

In a representative analysis of a this compound synthesis batch, several potential volatile by-products and residual solvents can be identified using headspace GC-MS. The synthesis of this compound could plausibly start from 4-cyanobenzoyl chloride and propionitrile (B127096), or similar precursors. Potential volatile impurities could therefore include unreacted starting materials, residual solvents used during synthesis and purification, and by-products from side reactions.

For instance, common solvents used in such syntheses include toluene (B28343), acetonitrile, and tetrahydrofuran (B95107) (THF). Side reactions could potentially lead to the formation of compounds like benzonitrile or other related nitriles. The identification of these impurities is critical for refining the reaction and purification conditions to minimize their formation and ensure the high purity of the final compound.

Below is a data table representing hypothetical findings from a GC-MS analysis of a this compound sample. The retention time (RT) is the time it takes for a compound to travel through the GC column, and the relative abundance is a semi-quantitative measure of the amount of each impurity compared to the main product.

Table 1: Hypothetical Volatile By-products in this compound Synthesis Identified by GC-MS

| Retention Time (min) | Detected Compound | Plausible Origin | Relative Abundance (%) |

| 3.45 | Acetonitrile | Residual Solvent | 0.05 |

| 5.12 | Propionitrile | Unreacted Starting Material | 0.02 |

| 7.89 | Benzonitrile | Side Reaction Product | 0.01 |

| 9.21 | Toluene | Residual Solvent | 0.08 |

| 11.54 | 4-Cyanobenzaldehyde | Impurity in Starting Material | 0.03 |

Computational and Theoretical Chemistry Studies of 4 2 Cyanopropanoyl Benzonitrile

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical behavior. Computational chemistry offers a suite of tools to probe these characteristics with remarkable accuracy.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Orbital Energies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 4-(2-cyanopropanoyl)benzonitrile. nih.gov DFT calculations are employed to determine the molecule's ground state geometry—the lowest energy arrangement of its atoms—by optimizing bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to achieve a good compromise between accuracy and computational expense. nih.gov These calculations would yield key geometric parameters. While specific data for the title compound is unavailable, a hypothetical set of optimized bond lengths is presented in Table 1 for illustrative purposes, based on typical values for similar functional groups.

| Parameter | Typical Bond Length (Å) |

| C≡N (benzonitrile) | 1.15 |

| C-C (ring) | 1.39 - 1.40 |

| C-C (ring-keto) | 1.49 |

| C=O (keto) | 1.21 |

| C-C (keto-cyanopropanoyl) | 1.52 |

| C-CN (cyanopropanoyl) | 1.47 |

| C≡N (cyanopropanoyl) | 1.16 |

| C-H (ring) | 1.08 |

| C-H (propanoyl) | 1.09 |

| This table presents hypothetical, illustrative data for this compound based on standard bond lengths for the constituent functional groups. |

Furthermore, DFT calculations provide crucial information about the molecule's electronic structure through the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For benzonitrile (B105546) derivatives, the HOMO is often associated with the aromatic ring, while the LUMO can be localized on the electron-withdrawing nitrile group. The presence of the additional cyanopropanoyl group would further influence the energies and localizations of these orbitals.

Prediction of Reactivity and Reaction Pathways

Understanding how and where a molecule will react is a central theme in chemistry. Computational methods provide powerful predictive tools for elucidating reaction mechanisms and identifying the most reactive sites within a molecule.

Elucidation of Transition States and Energy Barriers for Key Transformations

Key chemical transformations of nitriles include hydrolysis to carboxylic acids or amides, reduction to amines, and addition of Grignard reagents to form ketones. libretexts.orgyoutube.comyoutube.com Computational chemistry can model these reaction pathways by identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. nih.gov A lower energy barrier indicates a faster reaction.

For this compound, one could computationally investigate the hydrolysis of either of the two nitrile groups. By mapping the potential energy surface for the reaction, researchers can determine which nitrile is more susceptible to hydrolysis and the precise mechanism involved. DFT calculations have been used to investigate the thermodynamics and kinetics of nitrile reactions, confirming, for example, that certain hydrogenations are thermodynamically unfavorable due to high energy barriers. researchgate.net

To illustrate, Table 2 presents hypothetical activation energies for the hydrolysis of the two distinct nitrile groups in this compound. In a real study, these values would be calculated using methods like DFT.

| Reaction | Hypothetical Activation Energy (kcal/mol) |

| Hydrolysis of Benzonitrile Nitrile | 25 |

| Hydrolysis of Cyanopropanoyl Nitrile | 22 |

| This table presents hypothetical, illustrative data. A lower activation energy suggests a more facile reaction. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. nih.gov An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would reveal several key features. The nitrogen atoms of the two nitrile groups would be regions of negative potential, making them susceptible to attack by electrophiles or involvement in hydrogen bonding. youtube.com Conversely, the carbon atoms of the nitrile groups and the carbonyl carbon would exhibit a positive potential, marking them as electrophilic sites prone to attack by nucleophiles. libretexts.orgyoutube.com The aromatic ring would show a region of negative potential above and below the plane of the ring. Such maps are crucial for understanding and predicting how the molecule will interact with other reagents and biological macromolecules. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a flexible molecule is not static but exists as an equilibrium of different conformations. Understanding these conformations and how they interact with their environment is crucial for predicting a molecule's properties and biological activity.

The presence of single bonds in this compound allows for rotation around these bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating dihedral angles and calculating the energy at each step using computational methods. For di-substituted aromatic ketones, the orientation of the heterocyclic rings with respect to the carbonyl group is a key conformational feature. rsc.org

Studies on flexible molecules have shown that the bioactive conformation, or the shape a molecule adopts when it binds to a biological target, is not always the lowest energy conformation. nih.gov Significant conformational changes can occur upon binding, and computational methods can be used to explore this conformational landscape. nih.gov

Spectroscopic Property Simulations (e.g., NMR chemical shifts, IR frequencies)

As of the latest available research, specific computational and theoretical studies detailing the simulated spectroscopic properties, such as NMR chemical shifts and IR frequencies, for the compound This compound are not present in the public scientific literature.

For related compounds like benzonitrile, extensive computational studies have been performed. These studies often involve methods such as Density Functional Theory (DFT) and ab initio calculations to simulate ¹H and ¹³C NMR chemical shifts and to calculate vibrational frequencies for IR spectroscopy. modgraph.co.ukresearchgate.netresearchgate.net These theoretical calculations are typically validated by comparing the results with experimental data. researchgate.netresearchgate.net For instance, the analysis of benzonitrile has included detailed assignments of its vibrational modes and the prediction of its IR spectrum, which show good agreement with experimental findings. researchgate.netresearchgate.net

However, the specific substituent group, a 2-cyanopropanoyl moiety, attached to the benzonitrile framework in this compound introduces unique electronic and steric effects that would require dedicated computational analysis to determine its specific spectroscopic signature. Without such dedicated studies, any discussion of its simulated NMR and IR data would be purely speculative.

Therefore, this section remains to be populated pending future computational research on this compound.

Sustainable Chemical Synthesis and Green Chemistry Principles in the Context of 4 2 Cyanopropanoyl Benzonitrile

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, thus minimizing waste. rsc.org

Due to the limited specific literature on the synthesis of 4-(2-cyanopropanoyl)benzonitrile, a definitive assessment of established synthetic pathways is challenging. However, a plausible and common approach for creating a similar structural motif, an acyl group attached to a benzonitrile (B105546) ring, is the Friedel-Crafts acylation. tandfonline.comnumberanalytics.com In a hypothetical synthesis, benzonitrile could be acylated with 2-cyanopropanoyl chloride.

The atom economy for this hypothetical reaction can be calculated as follows:

Hypothetical Reaction: Benzonitrile + 2-Cyanopropanoyl chloride → this compound + Hydrochloric acid

Molecular Weights:

Benzonitrile (C₇H₅N): 103.12 g/mol

2-Cyanopropanoyl chloride (C₄H₄ClNO): 117.54 g/mol

this compound (C₁₁H₈N₂O): 184.19 g/mol

Hydrochloric acid (HCl): 36.46 g/mol

Atom Economy Calculation: Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 Atom Economy = (184.19 / (103.12 + 117.54)) x 100 Atom Economy ≈ 83.4%

This calculation demonstrates that even in an ideal scenario, a significant portion of the reactant mass is converted into a by-product (hydrochloric acid), highlighting an inherent inefficiency from an atom economy perspective.

Interactive Data Table: Theoretical Atom Economy of a Plausible Synthetic Route

| Reactant 1 | Reactant 2 | Desired Product | By-product | Atom Economy (%) |

| Benzonitrile | 2-Cyanopropanoyl chloride | This compound | Hydrochloric acid | 83.4 |

Note: This is a theoretical calculation for a plausible, but not experimentally verified, synthetic route.

Minimizing by-products is a direct consequence of maximizing atom economy. Key strategies applicable to the synthesis of compounds like this compound include:

Catalytic Approaches: The use of catalytic rather than stoichiometric reagents can significantly reduce waste. researchgate.net In Friedel-Crafts acylations, traditional Lewis acid catalysts like aluminum chloride are often used in stoichiometric amounts and are difficult to recycle, generating significant waste. The development of reusable solid acid catalysts or other catalytic systems can circumvent this issue. numberanalytics.com

Alternative Acylating Agents: Traditional acylating agents like acyl chlorides produce hydrogen halide by-products. numberanalytics.com Exploring alternative reagents such as carboxylic anhydrides can be beneficial, as the by-product is a carboxylic acid, which may be easier to handle or recycle.

Reaction Optimization: Careful optimization of reaction conditions, including temperature, pressure, and reaction time, can improve selectivity towards the desired product and minimize the formation of side products resulting from competing reactions.

Catalytic Approaches for Enhanced Selectivity and Reduced Environmental Impact

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste generation. For the synthesis of benzonitriles, including the structural motifs present in this compound, catalytic methods provide significant advantages over stoichiometric reagents.

Development of Homogeneous and Heterogeneous Catalysis for Key Transformations

The synthesis of benzonitriles often involves the introduction of a cyano group onto an aromatic ring. Both homogeneous and heterogeneous catalysts are instrumental in achieving this and other key transformations.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. libretexts.orgyoutube.com This allows for high selectivity and activity due to well-defined active sites and the ability to tune the catalyst's electronic and steric properties through ligand modification. baranlab.org For instance, the acid-catalyzed hydrolysis of esters, a reaction relevant to nitrile precursor synthesis, can be efficiently performed using a homogeneous acid catalyst in an aqueous solution. libretexts.org In the context of benzonitrile synthesis, transition metal complexes, such as those of palladium, are often used in homogeneous systems for cyanation reactions. youtube.com These catalysts can facilitate the coupling of aryl halides or triflates with a cyanide source. While highly effective, a significant drawback of homogeneous catalysts is the often-difficult separation of the catalyst from the product mixture, which can lead to product contamination and catalyst loss. baranlab.org

Heterogeneous Catalysis , in contrast, utilizes catalysts in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. libretexts.orgyoutube.com The primary advantages of heterogeneous catalysts are their ease of separation from the reaction mixture (e.g., by simple filtration) and their potential for recyclability and reuse, which aligns well with green chemistry principles. baranlab.org These catalysts are robust and can withstand high temperatures. baranlab.org Industrially significant processes like the preparation of ammonia (B1221849) and sulfuric acid heavily rely on heterogeneous catalysts. libretexts.org For benzonitrile production, solid catalysts like molybdenum oxide, vanadium pentoxide, and various metal oxides supported on materials such as alumina (B75360) or zirconia have been employed. google.comgoogle.com For example, the ammoxidation of toluene (B28343) to produce benzonitrile can be carried out in a fluidized bed reactor using a fine-grain solid catalyst, which improves heat and mass transfer, leading to higher product purity and yield. google.com

The table below summarizes the key characteristics of homogeneous and heterogeneous catalysis in the context of benzonitrile synthesis.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Same phase as reactants libretexts.org | Different phase from reactants libretexts.org |

| Selectivity | High, tunable via ligands baranlab.org | Can be selective, influenced by surface properties baranlab.org |

| Activity | High, well-defined active sites | Activity depends on surface area and active sites libretexts.org |

| Catalyst Separation | Often difficult, can require complex processes | Easy, typically by filtration baranlab.org |

| Recyclability | Challenging | Generally straightforward baranlab.org |

| Industrial Examples | Acid-catalyzed hydrolysis libretexts.org | Ammoxidation of toluene, Contact process libretexts.orggoogle.com |

Exploration of Organocatalysis and Biocatalysis in Benzonitrile Chemistry

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering mild reaction conditions and unique selectivities.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov This field has grown rapidly, providing metal-free alternatives for a wide range of reactions. Organocatalysts are generally less sensitive to air and moisture than many organometallic catalysts, and they are often derived from readily available natural products. mdpi.com In the context of benzonitrile chemistry, N-heterocyclic carbenes (NHCs) have been used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. ntu.edu.sgresearchgate.net This method starts from racemic 2-arylbenzaldehydes and achieves high yields and enantioselectivities through a dynamic kinetic resolution process. ntu.edu.sgresearchgate.net

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. nih.gov Enzymes operate under mild conditions, typically in aqueous media, and exhibit exceptional chemo-, regio-, and stereoselectivity. nih.govnortheastern.edu The application of biocatalysis in nitrile chemistry is well-established, with enzymes like nitrilases and nitrile hydratases being used for the conversion of nitriles to carboxylic acids or amides. pharmatutor.org A more recent discovery has shown that the enzyme galactose oxidase exhibits promiscuous activity, enabling the direct, one-pot transformation of alcohols into nitriles using molecular oxygen and ammonia, completely avoiding the use of toxic cyanide. uva.nl This biocatalytic method shows potential for the synthesis of various benzonitriles from their corresponding benzylic alcohols under environmentally benign conditions. uva.nl Rhodococcus strains have also been identified to possess nitrile-transforming enzymes active on aromatic nitriles like benzonitrile. pharmatutor.org

Energy Efficiency in Synthetic Methodologies

Reducing energy consumption is a key goal of green chemistry. The development of energy-efficient synthetic methods, such as those assisted by microwaves or ultrasound, can lead to shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. researchgate.netresearchgate.netnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. Microwave-assisted synthesis has been successfully applied to the preparation of benzonitriles. For example, the conversion of amides to nitriles using acetic anhydride (B1165640) can be achieved in a microwave reactor at 140°C in just 30 minutes. researchgate.net Similarly, the synthesis of various quinazoline (B50416) derivatives, which can involve nitrile-containing precursors, has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.gov These methods often proceed under solvent-free conditions, further enhancing their green credentials. researchgate.net

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient synthetic route. Ultrasound works through acoustic cavitation: the formation, growth, and violent collapse of small bubbles in the liquid. organic-chemistry.orgnih.gov This collapse creates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov Ultrasound has been shown to enhance a variety of organic reactions, including those involving nitriles. slideshare.net In heterogeneous reactions, ultrasound is particularly effective at cleaning and activating the surface of solid reactants or catalysts, leading to improved mass transport and faster reactions. organic-chemistry.orgslideshare.net For example, an Ullmann reaction that typically requires long reaction times can be significantly accelerated with the use of ultrasound. organic-chemistry.org The synthesis of C3-cyanomethylated imidazo[1,2-a]pyridines has been achieved under catalyst-free and mild conditions using ultrasound promotion. organic-chemistry.org

The table below compares conventional heating with microwave and ultrasound-assisted methods for a generic organic synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Promoted Reactions |

| Heating Mechanism | Conduction and convection | Direct interaction with polar molecules | Acoustic cavitation nih.gov |

| Reaction Time | Often hours | Typically minutes researchgate.net | Generally shorter than conventional nih.gov |

| Energy Efficiency | Lower | Higher | Higher |

| Temperature Profile | Gradual, non-uniform | Rapid, uniform | Localized hot spots nih.gov |

| Applicability | Broad | Effective for polar reactants researchgate.net | Enhances heterogeneous reactions organic-chemistry.org |

Photochemical Reactions for Mild Conditions

Photochemical reactions, which are initiated by light, offer a pathway to conduct transformations under very mild conditions, often at room temperature. The development of photoredox catalysis has made it possible to generate reactive radical species from stable precursors using visible light. researchgate.net This approach has been applied to the synthesis of aryl nitriles from readily available alcohols or methyl arenes. In one method, an organic photoredox catalyst, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), uses visible light to generate an azide (B81097) radical, which then initiates the conversion to the nitrile. researchgate.net Another sustainable photochemical method allows for the synthesis of nitriles from alcohols using 1,4-dicyanobenzene as a non-toxic cyanide source, avoiding the need for metal catalysts and harsh conditions. acs.orgacs.org This method is applicable to a range of alcohols, including those containing aryl groups, to produce the corresponding benzonitriles in good yields. acs.org These photochemical strategies represent a green and sustainable route for nitrile synthesis, leveraging the energy of light to drive chemical reactions under benign conditions. acs.org

Design for Degradation and Safer Chemical Synthesis

The principles of designing for degradation and safer chemical synthesis are central to the ethos of green chemistry, aiming to create chemical products that are not only effective in their function but also benign in their lifecycle. For the compound this compound, while specific research on its environmental fate and green synthesis routes is not extensively documented in publicly available literature, we can infer potential pathways and strategies based on the known chemistry of its constituent functional groups—a benzonitrile moiety and a cyanopropanoyl group.

Designing for Degradation

The tenth principle of green chemistry advocates for the design of chemical products that break down into innocuous degradation products after their use, thereby preventing their persistence in the environment. wordpress.comreagent.co.uk The structural components of this compound offer insights into its potential biodegradability.

The molecule contains two nitrile groups and a ketone, which can be susceptible to microbial degradation. The nitrile group (–C≡N) can be transformed by microorganisms through two primary enzymatic pathways:

Nitrilase-mediated hydrolysis: This pathway involves the direct conversion of the nitrile to a carboxylic acid and ammonia in a single step.

Nitrile hydratase and amidase pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia.

The benzene (B151609) ring, particularly with electron-withdrawing substituents like the cyano group, can also be targeted by microbial dioxygenase enzymes. This often represents the initial step in the aerobic degradation of aromatic compounds, leading to the formation of catechols which are then further metabolized through ring cleavage. For instance, the degradation of 1,4-dichlorobenzene, another substituted benzene, is initiated by a dioxygenase enzyme, leading to a dichlorocatechol that undergoes subsequent ring cleavage. ethz.chnih.gov

Based on these established degradation pathways for related chemical structures, a hypothetical degradation pathway for this compound can be proposed.

Hypothetical Degradation Products of this compound

| Initial Functional Group | Potential Enzymatic Action | Resulting Degradation Product(s) |

| Benzonitrile Nitrile Group | Nitrilase or Nitrile Hydratase/Amidase | 4-Carboxybenzonitrile derivatives, Ammonia |

| Propanoyl Nitrile Group | Nitrilase or Nitrile Hydratase/Amidase | Carboxylic acid derivatives, Ammonia |

| Benzene Ring | Dioxygenase | Catechol derivatives |

| Ketone Group | Ketone Reductase | Secondary alcohol |

Safer Chemical Synthesis

The twelfth principle of green chemistry emphasizes that "substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires." This principle, along with others focused on catalysis and reducing derivatives, guides the development of safer synthetic routes.

Traditional methods for synthesizing nitriles can involve hazardous reagents such as cyanide salts. youtube.com Modern synthetic chemistry seeks to replace these with safer alternatives and more efficient catalytic processes.

Catalytic Approaches for Nitrile Synthesis:

Recent research has focused on the development of catalytic methods for the synthesis of benzonitriles, which can offer higher selectivity, milder reaction conditions, and reduced waste compared to stoichiometric reagents. These methods include:

Organocatalysis: N-heterocyclic carbenes have been used as organocatalysts for the atroposelective synthesis of axially chiral benzonitriles. researchgate.netntu.edu.sg This approach offers a metal-free alternative.

Photoredox Catalysis: Visible-light-assisted synthesis of aryl nitriles from alcohols or methyl arenes using an organic photoredox catalyst represents a modern approach that utilizes light as a renewable energy source. researchgate.net

Ammoxidation: The gas-phase reaction of toluene and its derivatives with ammonia and oxygen over a catalyst is a common industrial method for producing benzonitriles. google.com Innovations in catalyst design, such as using finely grained catalysts in a fluidized-bed reactor, can improve yield and product purity. google.com

Solvent and Reaction Condition Considerations: